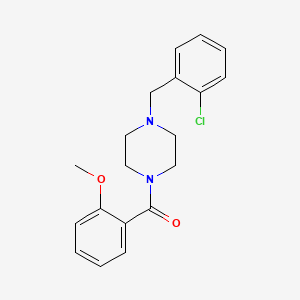![molecular formula C15H13N3O4S3 B4600008 3,5-dimethyl-4-[(4-nitrophenyl)thio]-1-(2-thienylsulfonyl)-1H-pyrazole](/img/structure/B4600008.png)
3,5-dimethyl-4-[(4-nitrophenyl)thio]-1-(2-thienylsulfonyl)-1H-pyrazole
Übersicht
Beschreibung
3,5-dimethyl-4-[(4-nitrophenyl)thio]-1-(2-thienylsulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C15H13N3O4S3 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.00681943 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reactivity and Derivative Formation
Research into the reactivity of related nitropyrazoles, such as "3,5-dinitro-4-(phenylsulfonyl)pyrazole," reveals their involvement in nucleophilic substitution reactions. These reactions lead to the regioselective substitution of nitro groups, forming derivatives with potential application in the development of novel compounds (Vatsadze et al., 2012).
Structural and Spectral Characteristics
Investigations into the structural and spectral characteristics of conjugated pyrazoles, including studies on tautomeric behavior and energy band gaps influenced by functional groups, highlight the importance of these compounds in understanding molecular properties. Such studies can provide insights into the development of materials with specific optical or electronic attributes (Ibnaouf et al., 2019).
Metal Ion Recognition
Pyrazoline derivatives demonstrate strong affinity towards divalent transition metal ions, with specific enhancements in fluorescence intensity observed upon interaction with certain ions. This property suggests potential applications in sensing or detection technologies for metal ions (Shi et al., 2007).
Nitric Oxide Binding and Photodelivery
Research on ruthenium(II) complexes of pyrazole derivatives explores their ability to bind and photodeliver nitric oxide, a function that could be harnessed for therapeutic applications or in the development of materials capable of controlled nitric oxide release (Ortiz et al., 2008).
Synthesis Methods
Green and mechanochemical synthesis methods for 3,5-dimethyl-4-(arylsulfanyl)pyrazoles demonstrate the potential for environmentally friendly production routes of these compounds. Such methodologies are crucial for sustainable chemistry practices (Saeed & Channar, 2017).
Antimicrobial Activity
Some pyrazole derivatives exhibit antimicrobial properties, suggesting their potential use in the development of new antimicrobial agents. Research in this area highlights the ongoing search for novel compounds to combat resistant strains of bacteria and fungi (Alsaedi et al., 2019).
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1-thiophen-2-ylsulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S3/c1-10-15(24-13-7-5-12(6-8-13)18(19)20)11(2)17(16-10)25(21,22)14-4-3-9-23-14/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMODNCYYBQQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CS2)C)SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-nitrophenoxy)propanoyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4599938.png)

![3-[(4-bromo-2-chlorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4599949.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B4599952.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4599960.png)

![3-{[(2-chlorophenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B4599967.png)
![methyl S-benzyl-N-[({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetyl]cysteinate](/img/structure/B4599972.png)


![4-[methyl(2-thienylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4599996.png)
![3-ethyl-5-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4600002.png)
![1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4600015.png)

